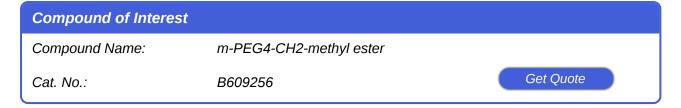


## An In-depth Technical Guide to m-PEG4-CH2methyl ester

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **m-PEG4-CH2-methyl ester**, a bifunctional linker critical in the fields of bioconjugation and drug delivery. This document details its molecular characteristics, a standard protocol for its synthesis, and its application in advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

## **Core Molecular and Physical Data**

The fundamental properties of **m-PEG4-CH2-methyl ester** are summarized in the table below, providing a clear reference for its use in experimental design and chemical synthesis.



Property	Value	Source
Molecular Weight	264.32 g/mol	[1]
CAS Number	1920109-55-2	[1]
Chemical Formula	Not explicitly found, but can be deduced.	
Purity	Typically >95%	_
Physical State	Liquid or oil	<del>-</del>
Solubility	Soluble in water and most organic solvents.	

# Synthesis of m-PEG4-CH2-methyl ester: An Experimental Protocol

The synthesis of **m-PEG4-CH2-methyl ester** can be achieved through the esterification of its corresponding carboxylic acid precursor, m-PEG4-CH2-acid. This protocol outlines a standard laboratory procedure for this conversion.

Objective: To synthesize **m-PEG4-CH2-methyl ester** via Fischer esterification of m-PEG4-CH2-acid.

#### Materials:

- m-PEG4-CH2-acid
- Methanol (anhydrous)
- Sulfuric acid (concentrated)
- Sodium bicarbonate (saturated aqueous solution)
- Brine (saturated aqueous solution of NaCl)
- Anhydrous sodium sulfate



- Dichloromethane (DCM)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

#### Procedure:

- Reaction Setup: In a clean, dry round-bottom flask, dissolve m-PEG4-CH2-acid in an excess of anhydrous methanol.
- Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the solution.
- Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. Allow the reaction to proceed for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
- Quenching: After completion, cool the reaction mixture to room temperature.
- Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Be cautious as this will produce carbon dioxide gas.
- Extraction: Transfer the mixture to a separatory funnel and extract the product into dichloromethane.
- Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
- Drying: Dry the organic layer over anhydrous sodium sulfate.
- Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude m-PEG4-CH2-methyl ester.



• Purification (Optional): If necessary, purify the product further using column chromatography.

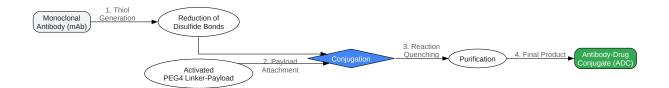
## **Applications in Advanced Drug Development**

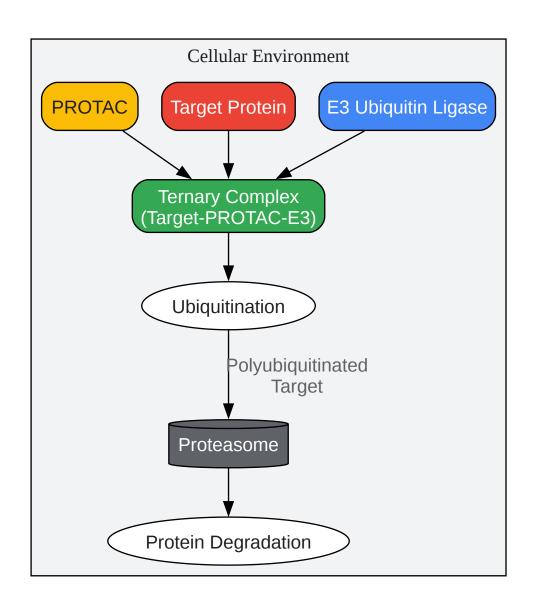
The unique properties of **m-PEG4-CH2-methyl ester**, particularly its defined length and bifunctional nature, make it a valuable tool in the development of sophisticated therapeutics.

### **Role in Antibody-Drug Conjugates (ADCs)**

In the realm of ADCs, PEG linkers are utilized to connect a potent cytotoxic payload to a monoclonal antibody, enhancing the solubility and stability of the resulting conjugate. The workflow below illustrates the general process of ADC synthesis where a derivative of **m-PEG4-CH2-methyl ester** could be employed.







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#### References

- 1. Kinetics of the esterification of active pharmaceutical ingredients containing carboxylic acid functionality in polyethylene glycol: formulation implications - PubMed [pubmed.ncbi.nlm.nih.gov]
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